

# Application Notes and Protocols for Avitinib Maleate in In Vivo Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avitinib maleate

Cat. No.: B605098

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## Introduction

**Avitinib maleate**, also known as AC0010 or Abivertinib, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It has demonstrated significant promise in preclinical and clinical settings for the treatment of non-small cell lung cancer (NSCLC), particularly in tumors harboring EGFR mutations, including the T790M resistance mutation that can arise after treatment with first-generation EGFR TKIs.[3][5]

**Avitinib maleate** covalently binds to the cysteine 797 residue in the ATP-binding pocket of EGFR, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.[4] This document provides detailed application notes and protocols for determining the optimal dosage of **Avitinib maleate** in in vivo mouse models, based on available preclinical data.

## Mechanism of Action

**Avitinib maleate** selectively targets mutant forms of EGFR, including the L858R and exon 19 deletion activating mutations, as well as the T790M resistance mutation.[3] By irreversibly inhibiting EGFR, Avitinib blocks the phosphorylation of downstream signaling molecules, primarily through the PI3K/Akt and RAS/RAF/MEK/ERK pathways.[1][2] This disruption of key signaling cascades leads to the inhibition of cancer cell proliferation and survival.[2]

## Data Presentation

**Table 1: In Vivo Efficacy of Avitinib Maleate in Xenograft Mouse Models**

Dosage (mg/kg/day, oral)	Mouse Model	Cell Line	Treatment Duration	Key Findings	Reference
12.5	Nu/Nu nude mice	NCI-H1975 (EGFR L858R/T790 M)	14 days	Inhibited EGFR-mutant tumor growth	<a href="#">[1]</a>
50	Nu/Nu nude mice	NCI-H1975 (EGFR L858R/T790 M)	14 days	Inhibited EGFR-mutant tumor growth	<a href="#">[1]</a>
500	Nu/Nu nude mice	NCI-H1975 (EGFR L858R/T790 M)	14 days	Inhibited EGFR-mutant tumor growth	<a href="#">[1]</a>
500	Xenograft model	EGFR active and T790M mutations	>143 days	Complete tumor remission with no weight loss	<a href="#">[2]</a>

**Table 2: Pharmacokinetic Properties of Avitinib Maleate (AC0010) in Mice**

Parameter	Dosage	Value	Animal Model	Reference
Bioavailability	12.5 - 200 mg/kg (oral)	15.9 - 41.4%	N/A	[2]
Tmax (Time to maximum concentration)	12.5 - 200 mg/kg (oral)	1 - 2 hours	N/A	[2]
Elimination half-life (t1/2)	10 mg/kg (intravenous)	~1.73 hours	NCI-H1975 xenograft	[2]

## Experimental Protocols

### Protocol 1: Evaluation of In Vivo Antitumor Efficacy of Avitinib Maleate in a Subcutaneous Xenograft Mouse Model

#### 1. Cell Culture and Preparation:

- Culture human NSCLC cells harboring relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of  $5 \times 10^6$  to  $10 \times 10^6$  cells per 100  $\mu$ L.

#### 2. Animal Handling and Tumor Implantation:

- Use immunocompromised mice (e.g., Nu/Nu nude mice, 6-8 weeks old).
- Acclimatize animals for at least one week before the experiment.
- Subcutaneously inject the cell suspension (100  $\mu$ L) into the right flank of each mouse.
- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .

### 3. Treatment with **Avitinib Maleate**:

- When tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize mice into treatment and control groups (n=8-10 mice per group).
- Prepare **Avitinib maleate** formulation for oral gavage. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
- Administer **Avitinib maleate** orally once daily at the desired dosages (e.g., 12.5, 50, 200, 500 mg/kg). The control group should receive the vehicle only.
- Monitor animal body weight and general health daily.

### 4. Efficacy Assessment:

- Measure tumor volume 2-3 times per week.
- At the end of the study (e.g., 14-21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
- Calculate the tumor growth inhibition (TGI) for each treatment group using the formula:  $TGI (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$ .

## Protocol 2: Western Blot Analysis of Downstream Signaling Pathways

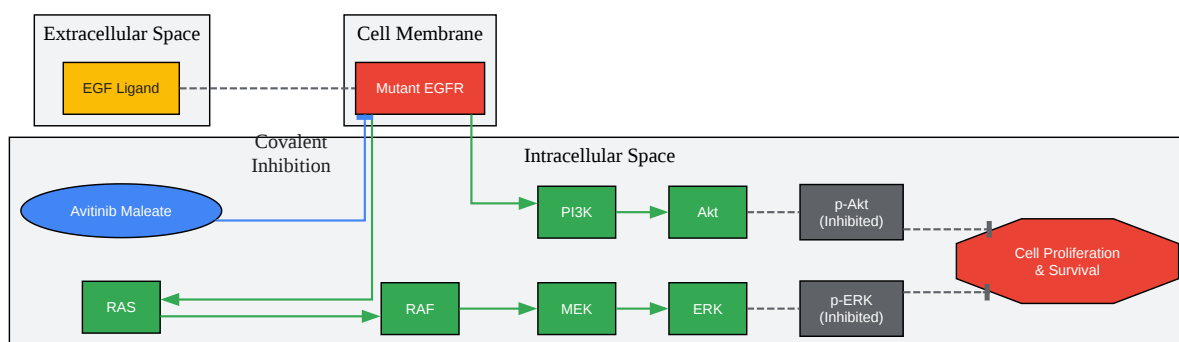
### 1. Sample Preparation:

- Homogenize excised tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates and collect the supernatant.
- Determine protein concentration using a BCA protein assay.

## 2. SDS-PAGE and Western Blotting:

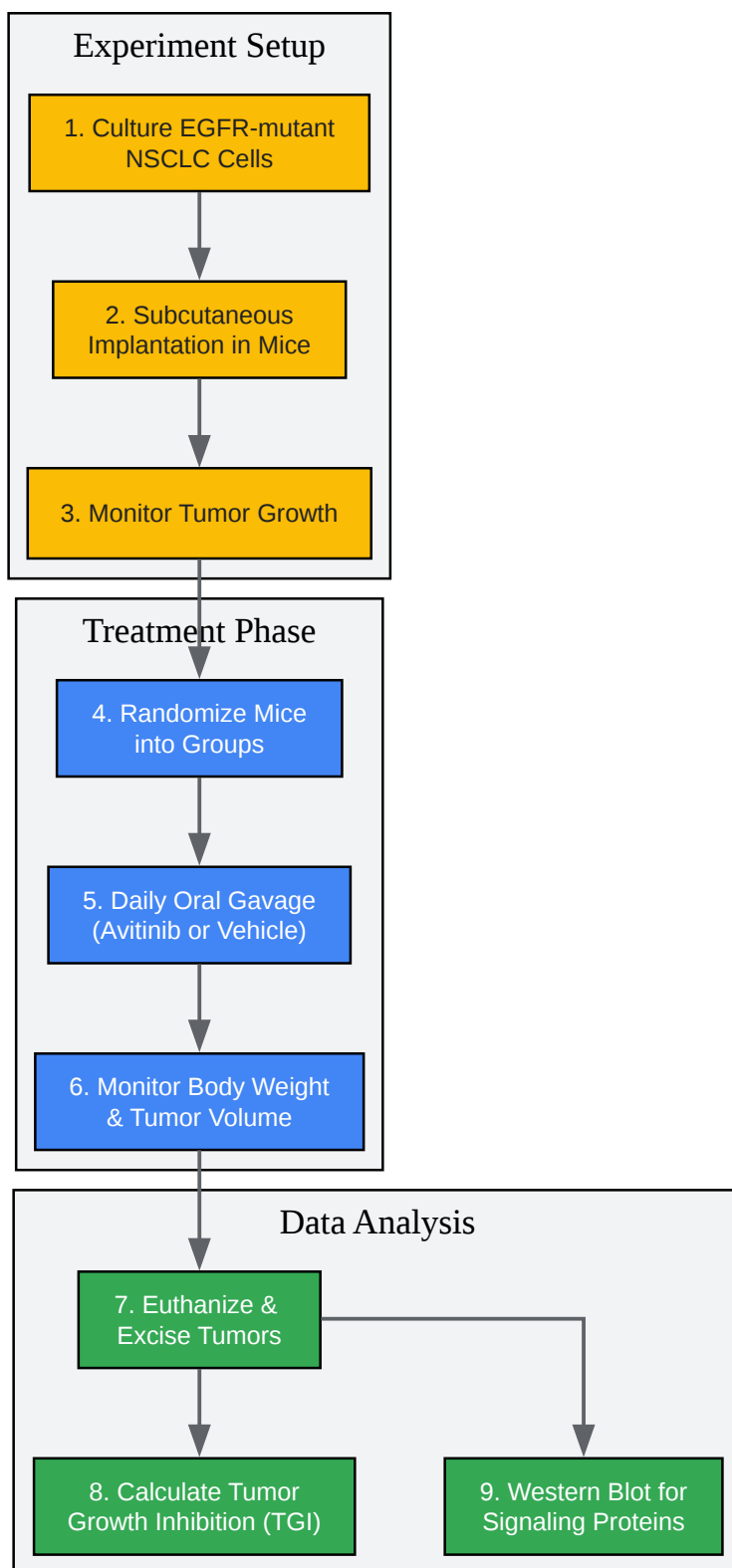
- Separate equal amounts of protein on a polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2). Use an antibody against a housekeeping protein (e.g., GAPDH or  $\beta$ -actin) as a loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.

## Mandatory Visualization



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Caption: **Avitinib maleate** signaling pathway.



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Caption: In vivo efficacy experimental workflow.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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